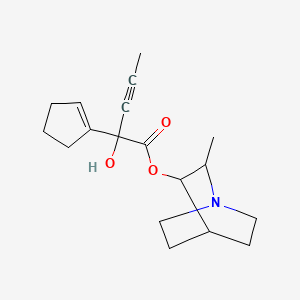![molecular formula C8H12F2 B12802232 1,4-Difluorobicyclo[2.2.2]octane CAS No. 20277-40-1](/img/structure/B12802232.png)
1,4-Difluorobicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluorobicyclo[222]octane is an organic compound with the molecular formula C8H12F2 It is a bicyclic structure where two fluorine atoms are attached to the 1 and 4 positions of the bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Difluorobicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.2]octane derivatives. For instance, the fluorination of 1,4-diazabicyclo[2.2.2]octane with fluorine gas (F2) in the presence of a Brønsted acid such as fluoro alcohol or acetonitrile can yield this compound . The reaction conditions typically involve low temperatures and controlled addition of fluorine to prevent over-fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the product is crucial and can be achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Difluorobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or alcohols.
Applications De Recherche Scientifique
1,4-Difluorobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1,4-difluorobicyclo[2.2.2]octane exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A precursor in the synthesis of 1,4-difluorobicyclo[2.2.2]octane.
1,4-Dichlorobicyclo[2.2.2]octane: Similar structure but with chlorine atoms instead of fluorine.
1,4-Dibromobicyclo[2.2.2]octane: Similar structure but with bromine atoms.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms are highly electronegative and can significantly influence the reactivity, stability, and biological activity of the compound compared to its chlorinated or brominated analogs.
Propriétés
Numéro CAS |
20277-40-1 |
|---|---|
Formule moléculaire |
C8H12F2 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
1,4-difluorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12F2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
Clé InChI |
BYTCFKXDXCWSGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



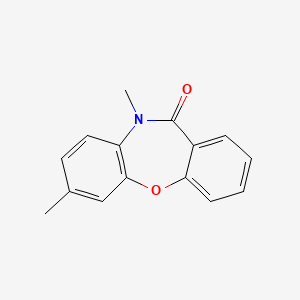
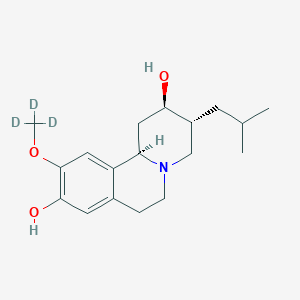

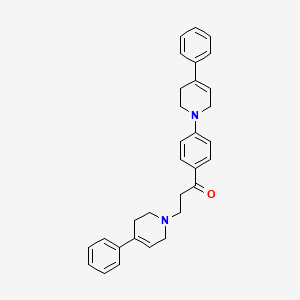
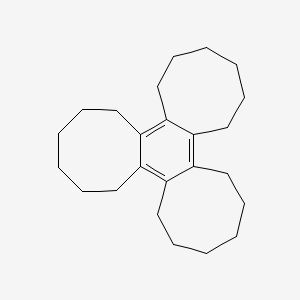

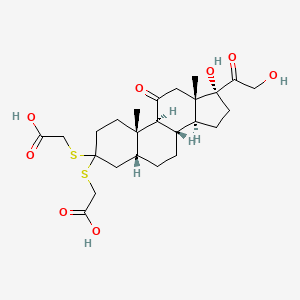
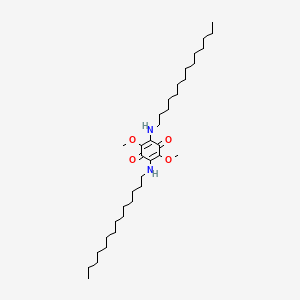

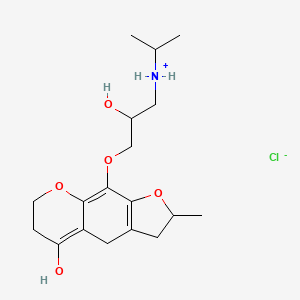
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)

